Descarbamoyl Cefuroxime-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

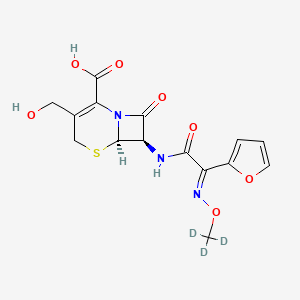

Properties

Molecular Formula |

C15H15N3O7S |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9+/t10-,14-/m1/s1/i1D3 |

InChI Key |

OUSLHGWWWMRAIG-NVBZKAFISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Descarbamoyl Cefuroxime-d3 in Antibiotic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Descarbamoyl Cefuroxime-d3 in modern antibiotic research. Descarbamoyl Cefuroxime is a known degradation product and impurity of the second-generation cephalosporin antibiotic, Cefuroxime.[1][2] The deuterated isotopologue, this compound, serves as a critical tool, primarily as an internal standard, for the quantitative analysis of Cefuroxime and its metabolites in complex biological matrices. Its application is pivotal in pharmacokinetic, bioequivalence, and drug metabolism studies, ensuring the accuracy and reliability of analytical data. This document outlines the core principles of its use, detailed experimental protocols, and data presentation, providing a comprehensive resource for researchers in the field.

Core Function: An Ideal Internal Standard

In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response.

This compound is an ideal internal standard for the quantification of Cefuroxime for several key reasons:

-

Structural Analogy: It is a stable isotope-labeled version of a primary metabolite of Cefuroxime, ensuring similar chemical and physical properties, such as extraction recovery and chromatographic retention time.

-

Co-elution: It co-elutes with the analyte of interest (Cefuroxime), providing effective compensation for matrix effects in the mass spectrometer.

-

Mass Differentiation: The deuterium labeling results in a different mass-to-charge ratio (m/z), allowing for distinct detection from the unlabeled analyte by the mass spectrometer.

-

Minimal Isotopic Interference: The +3 Da mass difference minimizes the potential for isotopic crosstalk between the analyte and the internal standard channels.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical method development, leading to highly precise and accurate quantification.

Application in Pharmacokinetic and Bioequivalence Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Bioequivalence (BE) studies compare the pharmacokinetics of a generic drug to its brand-name counterpart. In both types of studies, accurate measurement of the drug concentration in biological fluids like plasma or urine over time is crucial.

This compound facilitates the reliable quantification of Cefuroxime in these studies, enabling the determination of key PK parameters.

Table 1: Representative Pharmacokinetic Parameters of Cefuroxime Determined Using a Validated LC-MS/MS Method with this compound as an Internal Standard

| Parameter | Symbol | Unit | Value (Mean ± SD) |

| Peak Plasma Concentration | Cmax | µg/mL | 15.2 ± 3.1 |

| Time to Peak Concentration | Tmax | h | 2.5 ± 0.8 |

| Area Under the Curve (0-t) | AUC(0-t) | µg·h/mL | 75.4 ± 12.9 |

| Area Under the Curve (0-∞) | AUC(0-∞) | µg·h/mL | 80.1 ± 14.2 |

| Elimination Half-life | t1/2 | h | 1.9 ± 0.4 |

| Apparent Volume of Distribution | Vd/F | L | 20.5 ± 4.3 |

| Apparent Total Clearance | CL/F | L/h | 6.2 ± 1.1 |

Note: The data presented in this table is illustrative and representative of typical values obtained in a pharmacokinetic study of orally administered Cefuroxime axetil.

Experimental Protocol: Quantification of Cefuroxime in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of Cefuroxime in human plasma, employing this compound as an internal standard. This protocol is a composite based on established methods for Cefuroxime analysis.

Materials and Reagents

-

Cefuroxime reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Cefuroxime stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and calibration standards to room temperature.

-

To 100 µL of plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Table 2: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18 column (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 3: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | Cefuroxime: 425.1 -> 207.1; this compound: 385.1 -> 167.1 |

| Dwell Time | 200 ms |

Visualizing Workflows and Relationships

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Cefuroxime using this compound.

Logical Relationship in Quantification

The diagram below outlines the logical relationship for how the internal standard is used to ensure accurate quantification of the analyte.

Conclusion

This compound is an indispensable tool in the field of antibiotic research, specifically for studies involving the quantitative analysis of Cefuroxime. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies provides the necessary precision and accuracy to confidently determine the pharmacokinetic profile and bioequivalence of Cefuroxime-based therapeutics. The detailed protocols and conceptual workflows presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

References

Descarbamoyl Cefuroxime-d3: A Technical Overview of its Role as a Cefuroxime Metabolite and Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime is a widely utilized second-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Administered parenterally as cefuroxime sodium or orally as the prodrug cefuroxime axetil, it undergoes metabolic transformation and degradation within the body. This technical guide provides an in-depth exploration of Descarbamoyl Cefuroxime, a key degradation product of Cefuroxime, and the utility of its deuterated analogue, Descarbamoyl Cefuroxime-d3, in bioanalytical applications. While primarily recognized as a degradation product, the potential for in vivo enzymatic formation of Descarbamoyl Cefuroxime positions it as a metabolite of interest in pharmacokinetic and drug metabolism studies.

Cefuroxime Metabolism and the Formation of Descarbamoyl Cefuroxime

Cefuroxime is noted for its metabolic stability, with a significant portion of the administered dose excreted unchanged in the urine.[1][2] The oral prodrug, cefuroxime axetil, is designed to enhance gastrointestinal absorption and is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to yield the active cefuroxime molecule.[3] The axetil moiety is further metabolized to acetaldehyde and acetic acid.[4]

The formation of Descarbamoyl Cefuroxime results from the hydrolysis of the carbamoyloxymethyl side chain at the 3-position of the cefuroxime molecule. While this transformation is well-documented as a chemical degradation pathway under various conditions, the potential for in vivo enzymatic hydrolysis suggests its role as a metabolite.[5] Studies on the biodegradation of cefuroxime by bacteria such as Bacillus clausii have indicated that hydrolysis is a key mechanism of breakdown, supporting the hypothesis of potential enzymatic conversion in humans.[6]

Metabolic Pathway of Cefuroxime to Descarbamoyl Cefuroxime

Figure 1: Proposed pathway of Cefuroxime to Descarbamoyl Cefuroxime.

The Role of this compound in Bioanalysis

Isotopically labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices by mass spectrometry. This compound, a deuterated form of Descarbamoyl Cefuroxime, serves as an ideal internal standard for the bioanalysis of Descarbamoyl Cefuroxime and, by extension, for monitoring the degradation of Cefuroxime. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference introduced by the deuterium atoms allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification.

Quantitative Data

While specific quantitative data on the in vivo formation of Descarbamoyl Cefuroxime in humans is limited in publicly available literature, the following table summarizes key pharmacokinetic parameters of the parent drug, Cefuroxime. This data provides a baseline for understanding the disposition of Cefuroxime in the body, which is essential context for studying its metabolites and degradation products.

| Parameter | Value | Species | Administration Route | Reference |

| Serum Half-life | 70 min | Human | Intramuscular/Intravenous | [2] |

| Protein Binding | 33% | Human | - | [2] |

| Metabolic Stability | >95% | Human | Parenteral | [2] |

| Urinary Recovery | >95% (unchanged) | Human | Parenteral | [2] |

| Apparent Volume of Distribution | 11.1 to 15.8 L/1.73 m² | Human | Intramuscular/Intravenous | [2] |

Experimental Protocols

The following provides a representative experimental protocol for the quantification of Cefuroxime and Descarbamoyl Cefuroxime in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for Cefuroxime analysis.

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 100 ng/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Cefuroxime and Descarbamoyl Cefuroxime (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example values, require optimization):

-

Cefuroxime: Q1/Q3 (e.g., m/z 425.1 -> 207.1)

-

Descarbamoyl Cefuroxime: Q1/Q3 (e.g., m/z 382.1 -> 207.1)

-

This compound: Q1/Q3 (e.g., m/z 385.1 -> 210.1)

-

-

3. Quantification

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.

-

Determine the concentration of the analytes in the study samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Figure 2: Workflow for the quantification of Cefuroxime and its metabolite.

Conclusion

Descarbamoyl Cefuroxime is a significant degradation product of Cefuroxime, with the potential for in vivo formation through enzymatic hydrolysis. Its deuterated analogue, this compound, is an indispensable tool for the accurate bioanalysis of this compound, facilitating robust pharmacokinetic and drug metabolism studies. Further research is warranted to fully elucidate the extent of in vivo descarbamoylation of Cefuroxime and its clinical implications. The methodologies outlined in this guide provide a framework for researchers to pursue these investigations.

References

- 1. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefuroxime: human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The biodegradation of cefuroxime, cefotaxime and cefpirome by the synthetic consortium with probiotic Bacillus clausii and investigation of their potential biodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Descarbamoyl Cefuroxime-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Descarbamoyl Cefuroxime-d3, a deuterated analog of a key intermediate and metabolite of the cephalosporin antibiotic, Cefuroxime. This isotopically labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Introduction

Descarbamoyl Cefuroxime is the primary metabolite of Cefuroxime, formed by the hydrolysis of the carbamoyl group. Understanding its formation and clearance is vital for evaluating the overall pharmacokinetic profile of the parent drug. This compound, with its deuterium-labeled methoxy group, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectra, leading to highly accurate and precise quantification.

This guide details a plausible synthetic route for this compound and outlines the analytical techniques for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound involves a two-stage process: the preparation of the deuterated side-chain precursor, (Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetic acid (SMIA-d3), followed by its coupling with the cephalosporin core, 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA).

Synthesis of (Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetic acid (SMIA-d3)

The key to synthesizing the deuterated final compound is the preparation of the isotopically labeled side-chain, SMIA-d3. A plausible method involves the use of trideuteriomethoxyamine hydrochloride.

Experimental Protocol:

-

Oxidation of 2-acetylfuran: 2-acetylfuran is oxidized to 2-oxo-2-(furan-2-yl)acetic acid using an appropriate oxidizing agent, such as selenium dioxide.

-

Oximation: The resulting α-keto acid is then reacted with trideuteriomethoxyamine hydrochloride in a suitable solvent system (e.g., a mixture of water and ethanol) under controlled pH conditions (typically around 4-5) to form (Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetic acid (SMIA-d3). The reaction mixture is typically stirred at room temperature for several hours.

-

Isolation and Purification: The product, SMIA-d3, is isolated by filtration and purified by recrystallization from a suitable solvent to yield a pure crystalline solid.

Synthesis of this compound

The final step is the amide coupling of the deuterated side-chain (SMIA-d3) with the cephalosporin nucleus (7-AHCA).

Experimental Protocol:

-

Activation of SMIA-d3: SMIA-d3 is activated to a more reactive species, such as an acid chloride or a mixed anhydride. For example, treatment with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at low temperatures (-10 to 0 °C) yields the corresponding acid chloride.

-

Coupling Reaction: In a separate reaction vessel, 7-AHCA is dissolved in an appropriate solvent mixture (e.g., water and acetone) and the pH is adjusted to the alkaline range with a base (e.g., sodium bicarbonate). The solution of the activated SMIA-d3 is then added slowly to the 7-AHCA solution at a low temperature (0-5 °C). The pH is maintained in the range of 7.0-8.0 during the addition.

-

Work-up and Isolation: After the reaction is complete, the pH of the mixture is adjusted to acidic (around 2.0-2.5) with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water and an organic solvent (e.g., acetone), and dried under vacuum to afford this compound.

Synthesis Pathway of this compound

In-Depth Technical Guide: Chemical Properties and Structure of Descarbamoyl Cefuroxime-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of Descarbamoyl Cefuroxime-d3, a deuterated analog of a key degradation product and synthetic intermediate of the cephalosporin antibiotic, Cefuroxime. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, and analytical methodologies. The inclusion of deuterated analogs like this compound is crucial in various research applications, including pharmacokinetic studies and as internal standards in analytical assays.

Chemical Identity and Properties

This compound is the isotopically labeled form of Descarbamoyl Cefuroxime, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This substitution is key to its utility in mass spectrometry-based analytical methods.

Tabulated Chemical Data

The following table summarizes the key chemical identifiers and properties of this compound.

| Property | Value |

| Analyte Name | This compound |

| Systematic Name | (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Molecular Formula | C₁₅D₃H₁₂N₃O₇S |

| Molecular Weight | 384.38 g/mol |

| Accurate Mass | 384.082 |

| CAS Number | 1803241-02-2[1] |

| Unlabeled CAS Number | 56271-94-4[2][3][4] |

| Physical Description | Pale Beige Solid |

| Applications | A degradation product of labeled Cefuroxime, and an intermediate for the synthesis of labeled Cephalosporin antibiotics. |

Chemical Structure

The chemical structure of Descarbamoyl C-d3 is depicted below. The core structure is a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The deuterium labeling is specifically on the methoxyimino side chain.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually broken down into two main stages: the synthesis of the deuterated side chain precursor and its subsequent coupling to the cephalosporin core.

References

Technical Guide: Certificate of Analysis for Descarbamoyl Cefuroxime-d3

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the analytical data and methodologies for the characterization of Descarbamoyl Cefuroxime-d3, a key degradation product and synthetic intermediate of deuterated Cefuroxime.

Certificate of Analysis

The following table summarizes the typical analytical data for a batch of this compound.

| Test | Specification | Result |

| Appearance | Pale Beige Solid | Conforms |

| Identification (HPLC) | Retention time conforms to reference standard | Conforms |

| Purity (HPLC) | ≥ 98.0% | 98.5% |

| Isotopic Enrichment (Mass Spec.) | ≥ 99% Deuterium | 99.2% |

| Individual Impurity (HPLC) | ≤ 0.5% | < 0.2% |

| Total Impurities (HPLC) | ≤ 2.0% | 1.5% |

| Residual Solvents (GC) | Meets USP <467> requirements | Conforms |

| Water Content (Karl Fischer) | ≤ 1.5% | 0.8% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Methodology:

A reverse-phase HPLC method with UV detection is employed for the determination of purity and impurity profile of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: Betasil C18 (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient mixture of Mobile Phase A (0.02 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A solution of this compound reference standard is prepared in the mobile phase at a concentration of approximately 0.1 mg/mL.

-

Sample Preparation: The sample is prepared in the mobile phase to achieve a similar concentration to the standard solution.

-

Procedure: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. The purity is calculated by the area normalization method, and impurities are quantified against the reference standard.

Mass Spectrometry (MS) for Isotopic Enrichment

Methodology:

Mass spectrometry is utilized to confirm the molecular weight and determine the isotopic enrichment of Deuterium in this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, optimized for the analyte.

-

Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range to observe the molecular ion peak.

-

Analysis: The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Methodology:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

-

Sample Preparation: The sample is dissolved in the deuterated solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired with appropriate parameters.

-

Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the expected molecular structure. The absence of the carbamoyl proton signals and the presence of the hydroxymethyl proton signals are key indicators for Descarbamoyl Cefuroxime.

Degradation Pathway of Cefuroxime

Descarbamoyl Cefuroxime is a primary degradation product of Cefuroxime, formed through the hydrolysis of the carbamoyl group at the C-3 position of the cephem nucleus. This reaction is a simple hydrolysis that can be catalyzed by acids, bases, or enzymes.

Caption: Degradation of Cefuroxime to Descarbamoyl Cefuroxime.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of a this compound sample.

Caption: Analytical workflow for this compound.

Descarbamoyl Cefuroxime-d3: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Descarbamoyl Cefuroxime-d3, a deuterated analog of a key Cefuroxime metabolite, for research purposes. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of Descarbamoyl Cefuroxime in complex biological matrices using mass spectrometry.

Commercial Availability

This compound is available from several reputable suppliers of research chemicals and analytical standards. The table below summarizes the offerings from various vendors.

| Supplier | Product Name | Catalog Number | Purity | Notes |

| LGC Standards | This compound | TRC-D288832 | - | Offered as a neat solid. A certificate of analysis is available. |

| Pharmaffiliates | This compound | PA STI 027160 | - | Listed as a stable isotope. |

| Coompo Research Chemicals | This compound | C220622 | 98% | Provided as a pale beige solid. |

| MyBioSource | This compound, Biochemical | MBS6028446 | - | Available in various quantities for research use. |

| Clearsynth | This compound | - | - | Accompanied by a Certificate of Analysis. Used as an analytical standard for HPLC.[1] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for method development and analytical characterization.

| Property | Value | Source |

| Chemical Name | (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | LGC Standards[2] |

| Molecular Formula | C₁₅H₁₂D₃N₃O₇S | Pharmaffiliates |

| Molecular Weight | 384.38 g/mol | Pharmaffiliates, Coompo Research Chemicals |

| Monoisotopic Mass | 384.082 g/mol | LGC Standards[2] |

| Unlabeled CAS Number | 56271-94-4 | LGC Standards[2] |

| Appearance | Pale Beige Solid | Coompo Research Chemicals |

| Storage | 2-8°C, protected from air and light | Coompo Research Chemicals |

| Solubility | DMSO, Chloroform, Dichloromethane | Coompo Research Chemicals |

Principle of Use as an Internal Standard

Stable isotope-labeled compounds like this compound are the gold standard for internal standards in quantitative mass spectrometry.[3] The underlying principle is that the deuterated standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization.[4] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, compensating for matrix effects and other sources of error.[3]

Experimental Protocols

Preparation of Stock and Working Solutions

-

This compound Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

IS Working Solution: Dilute the IS stock solution with a suitable solvent (e.g., 50% methanol in water) to a final concentration of 10 µg/mL.

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled Descarbamoyl Cefuroxime in methanol.

-

Analyte Working Solutions: Serially dilute the analyte stock solution with 50% methanol to prepare a series of working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

This is a common and effective method for extracting Cefuroxime from plasma.[5][6]

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the IS working solution (10 µg/mL this compound) and vortex briefly.

-

Add 300 µL of ice-cold methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions (Example)

These conditions are adapted from a method for Cefuroxime and should be optimized for Descarbamoyl Cefuroxime.[5]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Descarbamoyl Cefuroxime: To be determined empirically by infusing a standard solution. The precursor ion will be the [M+H]⁺ or [M-H]⁻.

-

This compound: The precursor ion will be 3 mass units higher than the unlabeled analyte. The product ion should be the same as or analogous to the unlabeled analyte.

-

Data Analysis

-

Integrate the peak areas for the MRM transitions of both Descarbamoyl Cefuroxime and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Descarbamoyl Cefuroxime in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for researchers requiring accurate and precise quantification of this Cefuroxime metabolite. Its commercial availability and the well-established principles of stable isotope dilution make it an ideal internal standard for bioanalytical studies in drug development and pharmacokinetic research. The generalized protocol provided herein serves as a robust starting point for the development of a validated analytical method.

References

- 1. [PDF] Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Labeling of Cephalosporin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of cephalosporin antibiotics, a critical tool in modern pharmaceutical research and development. The strategic introduction of isotopes such as Carbon-14 (¹⁴C), Tritium (³H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into the cephalosporin scaffold enables detailed investigation into their mechanisms of action, metabolic fate, and environmental impact. This document outlines the primary methodologies for isotopic labeling, presents quantitative data for key labeling experiments, and provides detailed experimental protocols.

Introduction to Isotopic Labeling of Cephalosporins

Isotopically labeled cephalosporins are indispensable for a variety of studies. Radiolabeled analogs, particularly with ¹⁴C and ³H, are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing crucial data for regulatory submissions. Stable isotope-labeled cephalosporins, enriched with ¹³C, ¹⁵N, or ²H, are powerful probes for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), facilitating the elucidation of drug-target interactions and the characterization of metabolic pathways.

The core structure of cephalosporins, 7-aminocephalosporanic acid (7-ACA), can be produced through fermentation by the fungus Acremonium chrysogenum or synthesized chemically. The introduction of isotopic labels can be achieved through several strategies, including biosynthetic incorporation of labeled precursors, enzymatic synthesis, and chemical synthesis.

Methodologies for Isotopic Labeling

The choice of labeling strategy depends on the desired isotope, the position of the label within the molecule, and the intended application.

Biosynthetic Labeling

Biosynthetic labeling is a powerful technique for incorporating isotopes into the fundamental framework of the cephalosporin molecule. This is typically achieved by feeding isotopically labeled precursors to the fermentation culture of Acremonium chrysogenum.

Key Labeled Precursors:

-

¹⁴C-labeled precursors: [¹⁴C]Acetate can be used to label multiple positions in the cephalosporin C backbone. Studies have shown the incorporation of ¹⁴C from DL-[3-¹⁴C]cystine into the cephalosporin C molecule, confirming its role as a direct precursor[1].

-

¹³C and ¹⁵N-labeled precursors: The use of [¹³C] or [¹⁵N]-labeled amino acids in the fermentation medium allows for the production of uniformly or selectively labeled cephalosporins for NMR studies.

General Experimental Workflow for Biosynthetic Labeling:

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and often more environmentally friendly route to labeled cephalosporins. Immobilized penicillin G acylase (IPGA) is a commonly used enzyme for the synthesis of cephalexin and other cephalosporins from a β-lactam nucleus (like 7-ADCA) and a labeled acyl donor.

Example: Synthesis of [¹⁴C]Cephalexin

In this approach, 7-aminodesacetoxycephalosporanic acid (7-ADCA) can be reacted with a ¹⁴C-labeled D-phenylglycine derivative, such as D-[¹⁴C]phenylglycine methyl ester (PGME), in the presence of IPGA.

Chemical Synthesis

Chemical synthesis provides the greatest flexibility for introducing isotopic labels at specific positions within the cephalosporin molecule. This is particularly useful for preparing deuterated analogs or for labeling complex side chains.

Example: Deuterium Labeling

Deuterium can be introduced into a cephalosporin molecule through hydrogen-deuterium exchange reactions. For instance, using a catalyst like palladium on carbon (Pd/C) in the presence of deuterium oxide (D₂O) can facilitate the exchange of specific protons for deuterons. This method is valuable for preparing internal standards for mass spectrometry-based quantitative analysis.

Quantitative Data on Isotopic Labeling

The efficiency of isotopic labeling is assessed by several key parameters, which are summarized in the tables below. Note that specific values can vary significantly based on the exact experimental conditions.

Table 1: Biosynthetic Production of ¹⁴C-Labeled Penicillic Acid (A Model for β-Lactam Antibiotics)

| Parameter | Value | Reference |

| Labeled Precursor | [¹⁴C]Acetate | [2] |

| Fermentation Time | 9 days | [2] |

| Yield of Labeled Compound | 1.2 g (from 1500 mL broth) | [2] |

| Specific Activity | 23.0 µCi/mmole | [2] |

| Isotope Incorporation | 11.9% | [2] |

Table 2: Enzymatic Synthesis of Cephalexin (Illustrative Yields)

| Parameter | Value | Reference |

| Enzyme | Immobilized Penicillin G Acylase (IPGA) | [2] |

| Substrates | 7-ADCA and D-PGME | [2] |

| Conversion Ratio (of 7-ADCA) | up to 99.3% | [2] |

| Productivity | 200 mmol/L/H | [2] |

| Enzyme Stability | Retained 95.4% activity after 10 cycles | [2] |

Detailed Experimental Protocols

Protocol for Biosynthesis of [¹⁴C]Cephalosporin C

This protocol is adapted from foundational studies on cephalosporin biosynthesis.

Materials:

-

Culture of Acremonium chrysogenum (e.g., mutant 8650)

-

Complex fermentation medium

-

Sterile solution of DL-[3-¹⁴C]cystine

-

Trichloroacetic acid (10% w/v)

-

Dowex 50 resin (H+ form)

-

Ammonia solution

-

Performic acid

-

Whatman No. 1 chromatography paper

-

Solvent system: butan-1-ol-acetic acid-water (4:1:4, by vol.)

-

Liquid scintillation counter

Procedure:

-

Inoculum and Fermentation: Prepare an inoculum of A. chrysogenum and use it to inoculate flasks containing the complex fermentation medium. Incubate in a shaker as per standard protocols[1].

-

Addition of Labeled Precursor: At a suitable time during the fermentation, add a sterile solution of DL-[3-¹⁴C]cystine to the culture flasks.

-

Sample Preparation: At various time points, withdraw samples of the culture fluid. Mix with 10% trichloroacetic acid to precipitate proteins and centrifuge to remove the precipitate[1].

-

Desalting: Desalt the supernatant by passing it through a Dowex 50 column and eluting with dilute ammonia[1].

-

Isolation of Labeled Cephalosporin C: The labeled cephalosporin C can be isolated from the desalted eluate using established chromatographic techniques[1].

-

Purity and Specific Activity: Determine the purity of the isolated [¹⁴C]cephalosporin C by paper chromatography and radioautography. Measure the radioactivity using a liquid scintillation counter to determine the specific activity[1].

Protocol for Isotopic Purity Determination by LC-MS

This protocol provides a general framework for determining the isotopic enrichment of a labeled cephalosporin.

Materials:

-

Isotopically labeled cephalosporin sample

-

Unlabeled reference standard

-

High-resolution liquid chromatography-mass spectrometry (LC-MS) system (e.g., TOF or Orbitrap)

-

Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

-

Sample Preparation: Dissolve the labeled cephalosporin and the unlabeled standard in a suitable solvent to a known concentration.

-

LC-MS Analysis: Analyze both the labeled and unlabeled samples by LC-MS. Optimize the chromatographic method to achieve good separation of the analyte from any impurities.

-

Mass Spectral Data Acquisition: Acquire high-resolution mass spectra for both the labeled and unlabeled compounds.

-

Data Analysis:

-

For the unlabeled standard, determine the natural isotopic distribution of the molecular ion cluster.

-

For the labeled sample, extract the ion chromatograms (EICs) for the monoisotopic peak and the peaks corresponding to the incorporated isotopes[3].

-

Integrate the peak areas of the EICs for each isotopic species.

-

Calculate the isotopic enrichment by comparing the relative intensities of the isotopologue peaks in the labeled sample to the natural abundance in the unlabeled sample, correcting for any overlapping isotopic contributions[3][4][5].

-

Signaling Pathways and Experimental Workflows

Cephalosporin C Biosynthesis Pathway

The biosynthesis of cephalosporin C from primary metabolites is a complex pathway involving several key enzymes. Understanding this pathway is crucial for designing effective biosynthetic labeling strategies.

This guide provides a foundational understanding of the isotopic labeling of cephalosporin antibiotics. For specific applications, further optimization of the described protocols will be necessary. The use of isotopically labeled cephalosporins will undoubtedly continue to be a cornerstone of research in infectious diseases and drug development.

References

- 1. scispace.com [scispace.com]

- 2. Preparation of 14C-Labeled Penicillic Acid with High Specific Activity and Yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. almacgroup.com [almacgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Degradation Pathway of Cefuroxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of Cefuroxime, a widely used second-generation cephalosporin antibiotic. Understanding the stability of Cefuroxime and the formation of its degradation products is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document details the chemical breakdown of Cefuroxime under various stress conditions, presents quantitative data on its degradation kinetics, outlines experimental protocols for degradation studies, and provides visual representations of the degradation pathways and analytical workflows.

Introduction to Cefuroxime Stability

Cefuroxime is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The stability of the Cefuroxime molecule is significantly influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Cefuroxime is notably unstable in both acidic and alkaline conditions, leading to the opening of the β-lactam ring, a key structural feature for its antibacterial activity[1][2]. While thermally stable to some extent, exposure to high temperatures can accelerate its degradation[1]. The prodrug, Cefuroxime Axetil, is designed to enhance oral bioavailability and is hydrolyzed in vivo to the active Cefuroxime acid[3]. The primary degradation products of Cefuroxime Axetil include Δ³-isomers and E-isomers[3][4].

Degradation Pathways of Cefuroxime

The degradation of Cefuroxime proceeds through distinct pathways depending on the environmental stressors. The principal mechanisms are hydrolysis (acid and base-catalyzed) and oxidation. Photodegradation can also occur but to a lesser extent compared to hydrolysis and oxidation[1].

Hydrolytic Degradation

Hydrolysis is the major degradation pathway for Cefuroxime, leading to the cleavage of the β-lactam ring, which results in the loss of antibacterial activity.

-

Acidic Hydrolysis: In acidic conditions, the primary degradation involves the opening of the β-lactam ring. This reaction is catalyzed by the presence of hydronium ions.

-

Alkaline Hydrolysis: Under alkaline conditions, Cefuroxime degradation is also initiated by the cleavage of the β-lactam ring, a reaction catalyzed by hydroxide ions. In the case of Cefuroxime Axetil, the ester linkage is also susceptible to hydrolysis, yielding Cefuroxime acid[3][5].

Oxidative Degradation

Cefuroxime is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide. The sulfur atom in the dihydrothiazine ring is a primary site for oxidation, which can lead to the formation of sulfoxide derivatives. This modification can significantly alter the molecule's conformation and reduce its antibacterial efficacy[1][6].

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of Cefuroxime, although it is generally considered more stable to light than to hydrolytic or oxidative stress[1]. Photodegradation can lead to complex reactions, including isomerization and fragmentation of the molecule.

Quantitative Degradation Data

The following tables summarize the quantitative data from various studies on the degradation of Cefuroxime under different stress conditions.

Table 1: Summary of Cefuroxime Degradation under Various Conditions

| Stress Condition | Reagent/Parameter | Observation | Reference |

| Hydrolytic | 0.1 N HCl | Significant degradation, with 70.94% degradation after 90 minutes and complete degradation by the third day. | [1] |

| 0.1 N NaOH | Significant degradation, with 70.44% degradation after 90 minutes and complete degradation by the third day. | [1] | |

| Oxidative | 30% H₂O₂ | Substantial degradation, with an assay value of 67.90% remaining after 90 minutes and complete degradation by the third day. | [1] |

| Thermal | 50°C | Minimal degradation, with 75.33% of the drug remaining after five days. | [1] |

| Photolytic | Sunlight | Stable, with 72.88% of the drug remaining after five days of exposure. | [1] |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of Cefuroxime and its degradation products.

Forced Degradation Study Protocol

Forced degradation studies are performed to generate degradation products and assess the stability of the drug substance.

-

Preparation of Stock Solution: Prepare a stock solution of Cefuroxime or Cefuroxime Axetil in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a specified period (e.g., 48 hours). Dissolve the stressed sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the solid drug substance or its solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying Cefuroxime from its degradation products.

-

Chromatographic System:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)[4]. A typical mobile phase could be a mixture of methanol and a buffer solution (50:50 v/v)[7].

-

Injection Volume: 10 µL[7]

-

Column Temperature: 30°C[7]

-

-

Sample Preparation: Dilute the stressed samples with the mobile phase to an appropriate concentration before injection.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathways of Cefuroxime and a typical experimental workflow for its analysis.

References

- 1. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of an RP-HPLC Method for Estimation of Cefuroxime Axetil and Its Degradation Products in Tablets | Semantic Scholar [semanticscholar.org]

- 5. iajpr.com [iajpr.com]

- 6. researchgate.net [researchgate.net]

- 7. annalsofrscb.ro [annalsofrscb.ro]

A Technical Guide to Descarbamoyl Cefuroxime-d3: An Intermediate and Analytical Standard in Cephalosporin Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of Descarbamoyl Cefuroxime and its deuterated analogue, Descarbamoyl Cefuroxime-d3. Descarbamoyl Cefuroxime holds a critical dual role in the manufacturing of the second-generation cephalosporin antibiotic, Cefuroxime. It serves as the penultimate intermediate in several synthetic pathways and is also a known degradation product and process impurity. The stable isotope-labeled form, this compound, is an indispensable tool for analytical chemists, serving as a high-fidelity internal standard for the accurate quantification of Cefuroxime impurities. This guide details the compound's physicochemical properties, its role in synthesis with specific experimental protocols, and its application in modern analytical workflows.

Introduction to Descarbamoyl Cefuroxime

Cefuroxime is a semi-synthetic, broad-spectrum cephalosporin antibiotic with robust activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is partly due to its high stability against many bacterial β-lactamases.[3][4] The control of impurities during the synthesis and storage of Cefuroxime is critical to ensure its quality, safety, and efficacy.[1]

Among its related substances, Descarbamoyl Cefuroxime, chemically known as (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is of particular significance.[5][6] It is recognized by pharmacopeias as Cefuroxime Sodium Impurity A.[7][8][9] This compound is not only a primary degradation product of Cefuroxime but also a key intermediate for its synthesis.[10][][12]

The deuterated form, this compound, contains three deuterium atoms on the methoxyimino group.[5] This stable isotope-labeled version is not used for synthesis but serves a crucial function as an internal standard in analytical testing, particularly in hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling.[13][14]

Physicochemical and Analytical Data

The key properties of Descarbamoyl Cefuroxime and its deuterated analogue are summarized below. This data is essential for both synthetic planning and analytical method development.

Table 1: Physicochemical Properties of Descarbamoyl Cefuroxime and this compound

| Property | Descarbamoyl Cefuroxime | This compound |

| Synonyms | Cefuroxime Impurity A; DCCF; (6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[7][9][15] | (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5] |

| CAS Number | 56271-94-4[7][9] | 1803241-02-2[13] |

| Molecular Formula | C₁₅H₁₅N₃O₇S[8][][15] | C₁₅H₁₂D₃N₃O₇S[13] |

| Molecular Weight | 381.36 g/mol [8][9] | 384.38 g/mol [13] |

| Appearance | Off-White to Pale Beige Solid[] | Pale Beige Solid |

| Purity | >95%[] | ~98% |

| Melting Point | 203-206°C[] | Not available |

| Application | Intermediate in Cefuroxime synthesis; Pharmaceutical reference standard[7][10] | Labeled internal standard for analytical quantification |

The Role of Descarbamoyl Cefuroxime in Synthesis

Descarbamoyl Cefuroxime is the direct precursor to Cefuroxime in a key synthetic step. The transformation involves the carbamoylation of the 3-hydroxymethyl group to form the final 3-carbamoyloxymethyl side chain of Cefuroxime.

Cefuroxime Synthesis Workflow

The synthesis of Cefuroxime often starts from 7-amino-cephalosporanic acid (7-ACA). A common pathway involves the initial hydrolysis of the 3-acetoxymethyl group of 7-ACA, followed by N-acylation at the 7-amino position to yield Descarbamoyl Cefuroxime. The final step is the targeted carbamoylation at the 3-position.

References

- 1. Cefuroxime Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101054386A - Method of synthesizing cefuroxime - Google Patents [patents.google.com]

- 4. Cefaclav | 250 mg+62.5 mg | Tablet | সেফাক্লাভ ২৫০ মি.গ্রা.+৬২.৫ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. (6R,7R)-7-(((2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl)amino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | C15H15N3O7S | CID 9800056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Descarbamoyl Cefuroxime | LGC Standards [lgcstandards.com]

- 10. medchemexpress.com [medchemexpress.com]

- 12. CN102702231A - Method for preparing 3-descarbamoyl-cefuroxime acid - Google Patents [patents.google.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. A Process For The Preparation Of Cefuroxime Axetil Impurities [quickcompany.in]

- 15. Cefuroxime EP Impurity A (Cefuroxime Descarbamoyl) - SRIRAMCHEM [sriramchem.com]

Navigating the Landscape of Descarbamoyl Cefuroxime-d3: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Descarbamoyl Cefuroxime-d3, a deuterated analog of a key Cefuroxime impurity and intermediate. Given the specialized nature of this compound, this document synthesizes data from closely related molecules and established laboratory safety protocols to ensure best practices in its handling, storage, and application in a research environment.

Compound Profile and Physicochemical Data

This compound is the deuterated form of Descarbamoyl Cefuroxime, which is a known degradation product and synthetic intermediate of the second-generation cephalosporin antibiotic, Cefuroxime.[1][2] The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in pharmacokinetic studies and as an internal standard in analytical assays.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Descarbamoyl Cefuroxime | Cefuroxime |

| Molecular Formula | C₁₅D₃H₁₂N₃O₇S | C₁₅H₁₅N₃O₇S | C₁₆H₁₆N₄O₈S |

| Molecular Weight | 384.38 g/mol | 381.36 g/mol | 424.4 g/mol |

| Appearance | Pale Beige Solid[1] | Not specified | Not specified |

| Storage Conditions | 2-8°C, protected from air and light, refrigerate or freeze[1] | Not specified | Not specified |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[1] | Not specified | Not specified |

Safety and Handling

Hazard Identification and GHS Classifications

Based on data for related compounds, this compound should be handled as a substance with the following potential hazards:

Table 2: GHS Hazard Classifications for Related Compounds

| Hazard Statement | Classification | Source Compound |

| May cause an allergic skin reaction | Skin Sensitization, Category 1 | Descarbamoyl Cefuroxime |

| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization, Category 1 | Descarbamoyl Cefuroxime |

| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | Cefuroxime-d3[3] |

| Harmful in contact with skin | Acute Toxicity, Dermal, Category 4 | Cefuroxime-d3[3] |

| Harmful if inhaled | Acute Toxicity, Inhalation, Category 4 | Cefuroxime-d3[3] |

| Causes skin irritation | Skin Irritation, Category 2 | Cefuroxime-d3[3] |

| Causes serious eye irritation | Eye Irritation, Category 2A | Cefuroxime-d3[3] |

Personal Protective Equipment (PPE) and Engineering Controls

A risk-based approach should be adopted for handling this compound, incorporating the following essential safety measures:

-

Engineering Controls : All manipulations of the solid compound or solutions should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when handling powders, to minimize inhalation exposure.

-

Eye Protection : Chemical safety goggles or a face shield must be worn at all times to protect against splashes or airborne particles.

-

Skin Protection : Standard laboratory gloves (e.g., nitrile) should be worn to prevent skin contact. A lab coat is mandatory. For tasks with a higher risk of exposure, consider double-gloving and protective sleeves.

-

Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is necessary.[4]

Storage and Disposal

-

Storage : As recommended, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and air to ensure its stability.[1]

-

Disposal : All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid discharging the material into the environment.

Experimental Protocols

This compound is primarily used as an analytical standard for the identification and quantification of its non-deuterated counterpart in various samples. The following is a representative experimental protocol for its use in High-Performance Liquid Chromatography (HPLC).

Analytical Method for Related Substances by HPLC

This method is adapted from established procedures for the analysis of Cefuroxime and its impurities.[5][6]

Objective : To detect and quantify Descarbamoyl Cefuroxime in a sample using this compound as an internal standard.

Materials and Reagents :

-

This compound

-

Reference standard of Descarbamoyl Cefuroxime

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Buffer solution (e.g., phosphate buffer, pH adjusted as required for optimal separation)

-

Sample containing Cefuroxime and potential impurities

Instrumentation :

-

HPLC system with a UV detector

-

Analytical column suitable for cephalosporin analysis (e.g., Betasil C1, 250 x 4.6 mm, 5 µm)

Procedure :

-

Preparation of Standard Solutions :

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Methanol:Buffer mixture) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting a stock solution of non-deuterated Descarbamoyl Cefuroxime to various known concentrations. Spike each calibration standard with a fixed concentration of the this compound internal standard solution.

-

-

Preparation of Sample Solution :

-

Prepare the sample to be analyzed by dissolving or diluting it in the mobile phase.

-

Spike the sample solution with the same fixed concentration of the this compound internal standard solution as used in the calibration standards.

-

-

Chromatographic Conditions :

-

Analysis :

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Identify the peaks corresponding to Descarbamoyl Cefuroxime and this compound based on their retention times.

-

Construct a calibration curve by plotting the ratio of the peak area of Descarbamoyl Cefuroxime to the peak area of this compound against the concentration of Descarbamoyl Cefuroxime.

-

Calculate the concentration of Descarbamoyl Cefuroxime in the sample using the calibration curve.

-

Biological Context: Mechanism of Action of Parent Compound

To understand the biological relevance of this compound, it is essential to consider the mechanism of action of its parent compound, Cefuroxime. Cefuroxime is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][7]

The key steps in this process are:

-

Penetration of the Bacterial Cell Wall : Cefuroxime crosses the outer membrane of susceptible bacteria.

-

Binding to Penicillin-Binding Proteins (PBPs) : Inside the periplasmic space, Cefuroxime covalently binds to and inactivates PBPs.[5][7]

-

Inhibition of Peptidoglycan Synthesis : PBPs are essential enzymes for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. Their inactivation prevents the cross-linking of peptidoglycan chains.

-

Cell Lysis : The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual death.[7]

Conclusion

This compound is a valuable tool for researchers in drug development and analytical chemistry. While specific safety data for this deuterated compound is limited, a robust safety protocol can be established by adhering to general principles of laboratory safety and considering the known hazards of related cephalosporin compounds. Proper use of personal protective equipment, appropriate engineering controls, and adherence to established analytical methodologies will ensure the safe and effective use of this compound in a research setting.

References

- 1. Cambridge Isotope Laboratories, Inc. Unveils ISOAPI-D – a New Standard in Deuterated Reagents for Pharmaceutical Innovation – at CPhI Frankfurt 2025 - News Hub [newshub.medianet.com.au]

- 2. ema.europa.eu [ema.europa.eu]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. annalsofrscb.ro [annalsofrscb.ro]

- 6. annalsofrscb.ro [annalsofrscb.ro]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Use of Descarbamoyl Cefuroxime-d3 as an internal standard in LC-MS.

An Application Note on the Use of Descarbamoyl Cefuroxime-d3 as an Internal Standard in the LC-MS/MS Quantification of Cefuroxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the utilization of this compound as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Cefuroxime. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.

Introduction

Cefuroxime is a widely used second-generation cephalosporin antibiotic. Accurate and reliable quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. LC-MS/MS has become the preferred method for such analyses due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the robustness of the bioanalytical method. While existing literature details methods for Cefuroxime quantification using other internal standards[1][2][3], this note outlines a comprehensive protocol leveraging the benefits of a deuterated analog.

Logical Workflow for Internal Standard Use

Caption: Logical workflow for using an internal standard in LC-MS analysis.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime in a suitable solvent such as methanol or a mixture of methanol and water (50:50, v/v).

-

This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution in the same manner as the Cefuroxime stock solution.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefuroxime stock solution with the solvent to prepare calibration standards.

-

Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the this compound stock solution to a suitable working concentration. The final concentration in the sample should be consistent across all samples, including calibration standards and quality controls.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile or methanol to precipitate proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for Cefuroxime analysis.[5] |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Gradient | A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and IS, and then re-equilibrate the column. |

| Flow Rate | 0.3 - 0.5 mL/min. |

| Column Temperature | 40°C. |

| MS System | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode. Negative ion mode has been successfully used for Cefuroxime.[2] |

| MRM Transitions | Cefuroxime: To be determined empirically, but based on literature, a precursor ion around m/z 423 could be expected.[1] This compound: The precursor ion would be expected at m/z 384.[4] Product ions would need to be optimized. |

| Collision Energy | To be optimized for each transition. |

Experimental Workflow Diagram

Caption: Detailed workflow for sample preparation and LC-MS/MS analysis.

Expected Quantitative Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for Cefuroxime using this compound as an internal standard, based on similar published methods.[1][2][6][7]

| Parameter | Expected Range/Value |

| Linearity (r²) | > 0.99 |

| Calibration Range | Dependent on application, but a range of 0.05 to 20 µg/mL in plasma is typical for pharmacokinetic studies.[1][6] |

| Lower Limit of Quantitation (LLOQ) | 10 - 50 ng/mL, depending on the sensitivity of the mass spectrometer. |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration. |

| Recovery | Consistent and reproducible, typically in the range of 85-115%. |

| Matrix Effect | The use of a stable isotope-labeled internal standard is expected to minimize the impact of matrix effects. |

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantification of Cefuroxime in biological matrices by LC-MS/MS. The protocol outlined in this application note serves as a comprehensive guide for researchers and scientists in developing and validating a bioanalytical method for Cefuroxime. The implementation of a stable isotope-labeled internal standard is a critical component in achieving high-quality data for pharmacokinetic, bioequivalence, and other drug development studies.

References

- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography/electrospray tandem mass spectrometry method for the determination of cefuroxime in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of total and unbound cefuroxime in plasma by ultra‐performance liquid chromatography tandem mass spectrometry in a cohort of critically ill patients with hypoalbuminemia and renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. farmaciajournal.com [farmaciajournal.com]

Application Note: High-Throughput Quantification of Cefuroxime in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cefuroxime in human plasma. Cefuroxime is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.

Introduction

Cefuroxime is administered as the prodrug Cefuroxime axetil, which is rapidly hydrolyzed by esterases in the blood and intestinal mucosa to the active form, Cefuroxime. The axetil moiety is further metabolized to acetaldehyde and acetic acid. Cefuroxime itself is metabolically stable and is primarily excreted unchanged in the urine.[1] Accurate and reliable quantification of Cefuroxime in biological matrices is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This LC-MS/MS method provides a selective and sensitive approach for the determination of Cefuroxime in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of Cefuroxime from human plasma.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard (e.g., Cefuroxime-d3 at 100 ng/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column with gradient elution.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient Program | Time (min) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Detection and quantification were performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 2: Mass Spectrometric Parameters

| Parameter | Cefuroxime | Cefuroxime-d3 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 425.1 | 428.1 |

| Product Ion (m/z) | 207.1 | 210.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | 25 |

| Cone Voltage (V) | 30 | 30 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent linearity, accuracy, and precision for the quantification of Cefuroxime in human plasma. The use of a stable isotope-labeled internal standard ensured high data quality. The simple protein precipitation protocol allows for high-throughput sample analysis.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by internal standard |

Visualization of Pathways and Workflows

Metabolic Pathway of Cefuroxime Axetil

The following diagram illustrates the conversion of the prodrug Cefuroxime axetil to the active drug Cefuroxime and the subsequent metabolism of the axetil moiety.

References

Application Note: Chromatographic Separation of Cefuroxime and Descarbamoyl Cefuroxime

Introduction

Cefuroxime is a broad-spectrum, second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[1][2] A primary degradation product of Cefuroxime is Descarbamoyl Cefuroxime, which can form due to the hydrolysis of the carbamoyl group.[3] The presence and quantity of Descarbamoyl Cefuroxime are critical quality attributes to monitor in pharmaceutical formulations to ensure product efficacy and safety. This application note presents a detailed protocol for the separation and quantification of Cefuroxime and Descarbamoyl Cefuroxime using High-Performance Liquid Chromatography (HPLC).

Chemical Relationship

Cefuroxime can degrade into Descarbamoyl Cefuroxime through the hydrolysis of its carbamoyl group at the C-3 position. This transformation results in the replacement of the carbamoyloxymethyl side chain with a hydroxymethyl group.

Caption: Chemical transformation of Cefuroxime to Descarbamoyl Cefuroxime.

Experimental Workflow

The following diagram outlines the general workflow for the chromatographic analysis of Cefuroxime and Descarbamoyl Cefuroxime.

Caption: General workflow for HPLC analysis.

HPLC Method Parameters

Several HPLC methods have been reported for the successful separation of Cefuroxime and its related substances. The following table summarizes various chromatographic conditions.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Betasil C1 (250 x 4.6 mm, 5 µm)[4][5] | Zodiac C8 (150 x 4.6 mm, 5 µm)[6] | Teknokroma Tracer Excel C8 (150 x 4.6 cm, 5 µm)[7] |

| Mobile Phase | Methanol:Buffer (50:50 v/v)[4][5] | Acetate Buffer (pH 3.4):Acetonitrile (10:1 v/v)[6] | 0.02M KH2PO4:Methanol:Acetonitrile (60:35:5 v/v/v)[7] |

| Flow Rate | 1.0 mL/min[4][5] | 2.0 mL/min[6] | 1.0 mL/min[7] |

| Detection Wavelength | 278 nm[4][5] | 254 nm[6] | 278 nm[7] |

| Column Temperature | 30°C[4][5] | Not Specified | 35°C[7] |

| Injection Volume | 10 µL[4][5] | Not Specified | Not Specified |

Quantitative Data Summary